Osimertinib

Overview

Description

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca Pharmaceuticals. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) that harbors specific mutations in the EGFR gene, such as the T790M mutation . This compound is known for its ability to selectively target both sensitizing and resistance mutations in the EGFR gene, making it a crucial drug in the management of NSCLC .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of osimertinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Introduction of Functional Groups: Various functional groups, such as methoxy, dimethylamino, and indole groups, are introduced through nucleophilic substitution and coupling reactions.

Final Assembly: The final assembly involves the coupling of the core structure with the side chains to form the complete molecule.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Metabolic Pathways and Biotransformation

Osimertinib undergoes hepatic metabolism via two primary routes:

- Oxidation : Primarily mediated by CYP3A4/5 enzymes, forming active metabolites AZ7550 and AZ5104 .

- Dealkylation : Produces AZ5104, which exhibits greater potency against wild-type EGFR than the parent compound .

Key Metabolites:

| Metabolite | Structure Modification | Enzymatic Pathway | Relative Potency vs. This compound |

|---|---|---|---|

| AZ7550 | Demethylation | CYP3A4 | Similar |

| AZ5104 | Dealkylation + oxidation | CYP3A4/CYP1A1 | 8× higher (T790M), 15× (wild-type) |

Deuteration at specific positions (e.g., this compound-d3) reduces AZ5104 formation due to kinetic isotope effects, confirming CYP3A’s role in demethylation .

Michael Addition Reaction in Plasma

This compound’s acrylamide group reacts with free cysteine in plasma via a Michael addition , leading to instability . This reaction is pH- and temperature-dependent:

| Condition | Stability (24 hrs) | Mitigation Strategy |

|---|---|---|

| Plasma at 25°C | <50% | Add 80% acetonitrile during sample prep |

| Acidified plasma | >90% | Use 0.1% formic acid |

The adducts disrupt quantification in pharmacokinetic studies, necessitating stabilization protocols .

Covalent Binding to EGFR

This compound forms an irreversible covalent bond with cysteine-797 in EGFR’s ATP-binding pocket via its acrylamide moiety . This interaction is critical for targeting T790M/L858R mutants selectively:

| Target | Binding Affinity (IC₅₀) | Selectivity vs. Wild-Type EGFR |

|---|---|---|

| L858R/T790M mutant | 12 nM | 200× higher |

| Wild-type EGFR | 480 nM | — |

Structural studies show that mutations (e.g., C797S) abolish covalent binding, conferring resistance .

Species-Specific Metabolism

This compound’s metabolic pathways differ between humans and mice:

| Species | Major Enzyme | Key Metabolite | Clinical Relevance |

|---|---|---|---|

| Human | CYP3A4 | AZ5104 | Dose adjustments needed with CYP3A inhibitors |

| Mouse | Cyp2d cluster | AZ7550 | Limits translational relevance of murine models |

CYP1A1 induction further accelerates this compound clearance in humanized models .

Degradation Under Oxidative Conditions

In vitro studies reveal this compound’s susceptibility to oxidative degradation:

| Stress Condition | Degradation Products | Analytical Method |

|---|---|---|

| H₂O₂ (0.1%) | Epoxide derivatives | UPLC-MS/MS (m/z 500.2→72.1) |

| Light exposure | Photo-oxidation products | Not characterized |

Stabilization requires storage at −70°C with antioxidants like ascorbic acid .

Synthetic Modifications and Deuterated Analogues

Deuteration at the methylene bridge (this compound-d3) alters metabolic kinetics:

| Parameter | This compound | This compound-d3 | Effect |

|---|---|---|---|

| AUC₀–t (ng·h/mL) | 1,200 | 1,800 | 50% increase due to reduced CYP3A4 activity |

| Cmax (ng/mL) | 240 | 320 | 33% higher exposure |

This strategy mitigates AZ5104-related toxicity while maintaining efficacy .

Reaction with Glutathione

This compound’s acrylamide group reacts with glutathione (GSH) in vitro, forming a thioether adduct:

| GSH Concentration (mM) | Adduct Formation (%) | LC-MS Transition (m/z) |

|---|---|---|

| 1.0 | 25% | 827.3→352.1 |

| 5.0 | 68% | 827.3→352.1 |

This reaction underscores its potential for off-target interactions .

pH-Dependent Solubility

This compound mesylate exhibits pH-dependent solubility, influencing formulation design:

| pH | Solubility (mg/mL) | Bioavailability Impact |

|---|---|---|

| 1.2 | 0.85 | Optimal absorption |

| 6.8 | 0.12 | Reduced in intestinal fluid |

Scientific Research Applications

Adjuvant Therapy Post-Surgery

Recent studies have highlighted the efficacy of osimertinib as an adjuvant therapy for patients with resected stage IB to IIIA NSCLC harboring EGFR mutations. The ADAURA trial demonstrated that patients receiving this compound after surgery had significantly improved disease-free survival (DFS) compared to those receiving placebo. Key findings from the trial include:

- Survival Rates : At five years, 88% of patients treated with this compound were alive compared to 78% in the placebo group .

- Disease Control : this compound reduced the risk of local and distant metastases and improved central nervous system DFS .

First-Line Treatment for Advanced NSCLC

This compound is also indicated as a first-line treatment for patients with advanced NSCLC who have activating EGFR mutations. Clinical trials have reported high overall response rates (ORR) and prolonged progression-free survival (PFS):

- Efficacy Metrics : A meta-analysis indicated an ORR of 79% and a disease control rate (DCR) of 97% in treatment-naïve patients .

- PFS Outcomes : The median PFS was reported at approximately 18.9 months for first-line this compound treatment .

Treatment for CNS Metastases

This compound has shown notable efficacy in patients with CNS metastases from NSCLC. Studies indicate that it penetrates the blood-brain barrier effectively, leading to significant tumor regression:

- CNS Response Rates : In trials such as AURA3, the confirmed CNS ORR was reported at 70%, significantly higher than traditional chemotherapy regimens .

Safety Profile

While this compound is generally well-tolerated, it is associated with specific adverse effects, including interstitial lung disease, skin reactions, and gastrointestinal issues. In the ADAURA trial, serious adverse events occurred in 16% of the this compound group compared to 12% in the placebo group . Monitoring for these effects is crucial during treatment.

Case Study 1: Early-Stage NSCLC

A patient diagnosed with stage IIIB NSCLC underwent surgical resection followed by adjuvant treatment with this compound. Post-treatment imaging showed no evidence of recurrence after two years, supporting the drug's role in preventing relapse in early-stage disease.

Case Study 2: Advanced NSCLC with CNS Metastasis

Another patient with advanced NSCLC and confirmed T790M mutation received this compound after progression on first-line therapy. The patient experienced a significant reduction in tumor size within three months, illustrating this compound's effectiveness against CNS lesions.

Mechanism of Action

Osimertinib exerts its effects by irreversibly binding to mutant forms of the EGFR, including T790M, L858R, and exon 19 deletion mutations . This binding inhibits the tyrosine kinase activity of the receptor, preventing downstream signaling pathways that promote cell proliferation and survival . This compound also has the ability to cross the blood-brain barrier, making it effective in treating brain metastases .

Comparison with Similar Compounds

Similar Compounds

Gefitinib: A first-generation EGFR TKI used in the treatment of NSCLC.

Erlotinib: Another first-generation EGFR TKI with similar limitations as gefitinib.

Afatinib: A second-generation EGFR TKI that is more potent but associated with higher toxicity.

Dacomitinib: Another second-generation EGFR TKI with broader activity but increased side effects.

Uniqueness of Osimertinib

This compound is unique in its ability to selectively target both sensitizing and resistance mutations in the EGFR gene while sparing wild-type EGFR, reducing toxicity . It has shown superior efficacy in treating NSCLC with T790M mutations and has a favorable safety profile compared to earlier generations of EGFR TKIs .

Biological Activity

Osimertinib, also known as AZD9291 or Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant efficacy in treating non-small cell lung cancer (NSCLC), particularly in patients with specific EGFR mutations. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical effectiveness, and safety profile based on diverse research findings.

This compound selectively targets and irreversibly binds to the EGFR kinase domain, specifically at the cysteine residue at codon 797 (C797), through covalent bond formation. This mechanism results in potent inhibition of both sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation. In vitro studies have demonstrated that this compound exhibits a significantly lower IC50 against mutant EGFR compared to wild-type EGFR, indicating its high selectivity:

- IC50 Values :

Pharmacokinetics and Metabolism

This compound is metabolized into two primary active metabolites: AZ5104 and AZ7550. Both metabolites retain significant inhibitory activity against EGFR mutations. Notably, AZ5104 is more potent against exon 19 deletions and T790M mutations than this compound itself. This compound also demonstrates superior blood-brain barrier penetration compared to other EGFR TKIs, which is critical for treating patients with CNS metastases .

Clinical Efficacy

This compound has been evaluated across multiple clinical trials, demonstrating robust efficacy in various patient populations with NSCLC:

Key Clinical Findings

- AURA Trials :

- UNICORN Study :

- ARTICUNO Study :

Table: Summary of Clinical Outcomes

| Study | Patient Population | ORR (%) | DCR (%) | mPFS (months) | mOS (months) |

|---|---|---|---|---|---|

| AURA3 | Prior TKI-treated NSCLC | 63.3 | 93.3 | 10.41 | 31.37 |

| UNICORN | Untreated NSCLC with uncommon mutations | 55 | N/A | 9.4 | N/A |

| ARTICUNO | NSCLC with uncommon mutations | N/A | N/A | N/A | N/A |

Safety Profile

This compound is generally well-tolerated, with a low incidence of serious adverse effects. The most common side effects include diarrhea, rash, and dry skin, which are manageable and typically do not lead to treatment discontinuation. Notably, the incidence of hyperglycemia is less than 1%, attributed to its selective action on EGFR without significant off-target effects on insulin receptors .

Case Studies

Several case studies highlight the real-world effectiveness of this compound:

- A patient cohort from a multicenter study demonstrated sustained tumor shrinkage after starting this compound therapy, confirming its effectiveness in advanced stages of NSCLC.

- Another case series reported that patients with CNS metastases experienced significant improvements in both neurological symptoms and tumor size following treatment with this compound.

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for elucidating osimertinib's mechanism of action and selectivity for EGFR mutations?

- Methodological Answer : Use crystallographic studies to analyze binding affinities to wild-type EGFR vs. T790M/L858R mutants . Combine kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) to quantify IC50 values across EGFR variants. Validate selectivity via cell viability assays in isogenic cell lines (e.g., PC-9 with EGFR exon 19 deletions vs. H1975 with T790M mutations) .

Q. How can researchers design robust clinical trials to evaluate this compound's efficacy in EGFR-mutant NSCLC?

- Methodological Answer : Adopt randomized controlled trials (RCTs) with progression-free survival (PFS) and overall survival (OS) as primary endpoints. Stratify cohorts by mutation subtype (e.g., exon 19 del vs. L858R) and prior treatment history. Use RECIST 1.1 criteria for tumor response assessment and Kaplan-Meier analysis for survival curves . Include crossover arms to address ethical concerns in placebo groups .

Q. What statistical approaches are recommended for analyzing this compound's safety profile in heterogeneous patient populations?

- Methodological Answer : Apply Cox proportional hazards models to correlate adverse events (e.g., interstitial lung disease) with baseline covariates (age, smoking history). Use Fisher’s exact test to compare grade ≥3 adverse event rates between this compound and comparator TKIs. Pooled analysis of phase III trials (e.g., FLAURA, AURA3) can enhance statistical power .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported efficacy across different ethnic subgroups?

- Methodological Answer : Conduct meta-regression analyses to assess ethnicity as a covariable. Use genome-wide association studies (GWAS) to identify pharmacogenetic variants (e.g., CYP3A4 polymorphisms) affecting drug metabolism. Collaborate with international consortia (e.g., LC-SCRUM-Asia) to harmonize data collection and reduce confounding .

Q. What preclinical models best recapitulate this compound resistance mechanisms, and how should they be validated?

- Methodological Answer : Develop patient-derived xenograft (PDX) models from this compound-resistant NSCLC biopsies. Perform whole-exome sequencing to identify resistance drivers (e.g., MET amplification, C797S mutations). Validate findings using CRISPR-Cas9 knock-in/knockout models and orthogonal assays (e.g., Western blot for bypass pathway activation) .

Q. Which methodologies are optimal for investigating this compound's synergism with immune checkpoint inhibitors (ICIs)?

- Methodological Answer : Use syngeneic mouse models (e.g., MC38 tumors with EGFR mutations) to assess tumor-infiltrating lymphocyte (TIL) populations post-treatment. Combine RNA-seq and multiplex immunohistochemistry (IHC) to profile PD-L1 expression and T-cell exhaustion markers. Phase Ib/II trials should employ Simon’s two-stage designs to evaluate dose-limiting toxicities .

Q. How can researchers address discrepancies in this compound's CNS penetration data across pharmacokinetic studies?

- Methodological Answer : Standardize cerebrospinal fluid (CSF) sampling protocols (timing relative to dosing, LC-MS/MS quantification). Compare blood-brain barrier (BBB) penetration in genetically engineered mouse models (GEMMs) vs. non-human primates. Use PET imaging with <sup>11</sup>C-labeled this compound to quantify real-time brain distribution .

Methodological and Data Analysis Questions

Q. What strategies mitigate bias when analyzing retrospective real-world evidence (RWE) on this compound?

- Methodological Answer : Apply propensity score matching to balance confounders (e.g., ECOG performance status, prior therapies). Use sensitivity analyses to test robustness against unmeasured variables. Adhere to STROBE guidelines for RWE reporting .

Q. How should researchers design studies to identify predictive biomarkers for this compound response?

- Methodological Answer : Integrate multi-omics data (ctDNA sequencing, proteomics) from baseline tumor biopsies. Use machine learning (e.g., random forest models) to prioritize biomarkers. Validate candidates in independent cohorts via IHC (e.g., EGFR phosphorylation status) or droplet digital PCR (ddPCR) .

Q. What frameworks guide the formulation of clinically relevant research questions for this compound combination therapies?

- Methodological Answer : Adopt the PICO framework:

- P opulation: EGFR-mutant NSCLC patients with acquired resistance.

- I ntervention: this compound + MET inhibitor (e.g., savolitinib).

- C omparator: this compound monotherapy.

- O utcome: PFS, ORR, and incidence of resistance mutations.

Ensure feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Properties

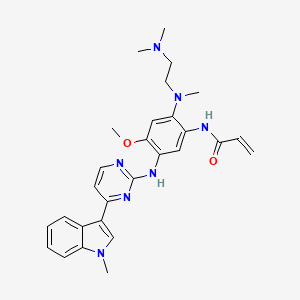

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYJMQONPNNFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025961 | |

| Record name | Osimertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Osimertinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that binds to certain mutant forms of EGFR (T790M, L858R, and exon 19 deletion) that predominate in non-small cell lung cancer (NSCLC) tumours following treatment with first-line EGFR-TKIs. As a third-generation tyrosine kinase inhibitor, osimertinib is specific for the gate-keeper T790M mutation which increases ATP binding activity to EGFR and results in poor prognosis for late-stage disease. Furthermore, osimertinib has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity. Compared to wild-type EGFR, osimertinib has 200 times higher affinity for EGFR molecules with the L858R/T790M mutation _in vitro_. | |

| Record name | Osimertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1421373-65-0 | |

| Record name | Osimertinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osimertinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osimertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Osimertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSIMERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C06JJ0Z2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.